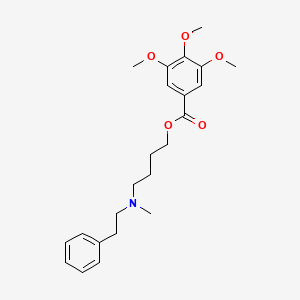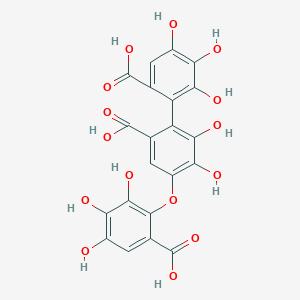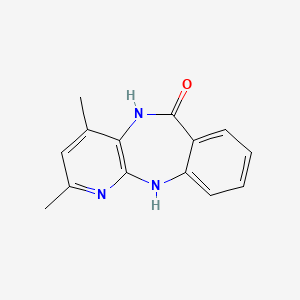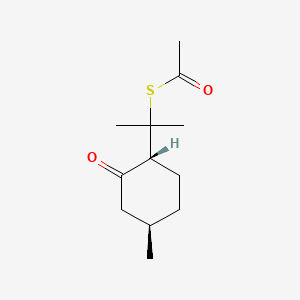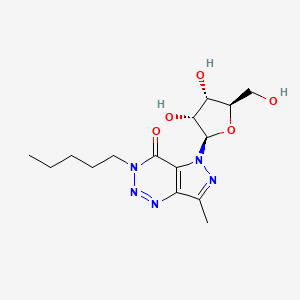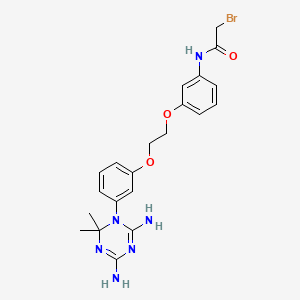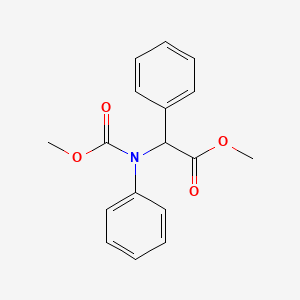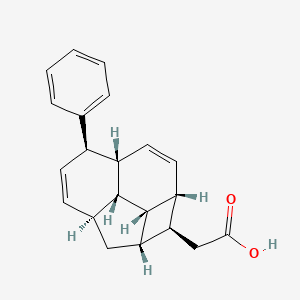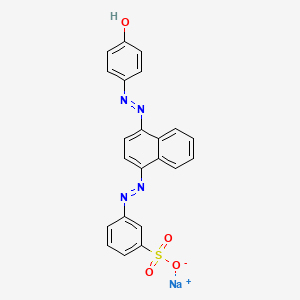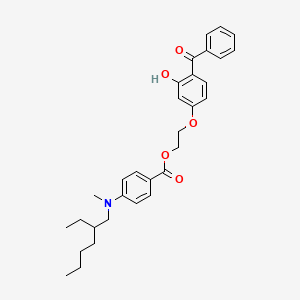
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate is a complex organic compound with the molecular formula C31H37NO5 and a molecular weight of 503.6292 g/mol . This compound is known for its unique structure, which combines benzophenone and benzoate moieties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate can be achieved through several methods:
Etherification Reaction: This involves the base-catalyzed etherification of hydroxybenzophenone with ethylene oxide.
Reaction with Vinyl Bromide: Another method involves the reaction of hydroxybenzophenone with vinyl bromide and phenylacetone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale etherification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Nitro and halogenated derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a UV absorber in polymer chemistry.
Biology: Investigated for its potential as a photoprotective agent due to its UV-absorbing properties.
Medicine: Explored for its potential use in dermatological formulations to protect skin from UV radiation.
Industry: Utilized in the production of sunscreens and other cosmetic products to enhance UV protection.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb UV radiation. The benzophenone moiety absorbs UV light, preventing it from penetrating deeper into materials or skin. This absorption leads to the excitation of electrons, which then dissipate energy as heat, thereby protecting the underlying material or skin from UV damage .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Commonly used as a UV filter in sunscreens.
2-Hydroxy-4-(octyloxy)benzophenone: Another UV absorber used in polymer chemistry.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Used in similar applications due to its UV-absorbing properties.
Uniqueness
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate is unique due to its combination of benzophenone and benzoate moieties, which enhances its UV-absorbing capabilities and makes it suitable for a broader range of applications compared to its similar compounds .
Properties
CAS No. |
119103-91-2 |
|---|---|
Molecular Formula |
C31H37NO5 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-(4-benzoyl-3-hydroxyphenoxy)ethyl 4-[2-ethylhexyl(methyl)amino]benzoate |
InChI |
InChI=1S/C31H37NO5/c1-4-6-10-23(5-2)22-32(3)26-15-13-25(14-16-26)31(35)37-20-19-36-27-17-18-28(29(33)21-27)30(34)24-11-8-7-9-12-24/h7-9,11-18,21,23,33H,4-6,10,19-20,22H2,1-3H3 |
InChI Key |
RPVFYOVVBJJZBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(C)C1=CC=C(C=C1)C(=O)OCCOC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


